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Abstract
Human 15-lipoxygenase-2 (15-LOX-2), an enzyme primarily expressed in epithelial tissues,

plays a crucial role in the metabolism of polyunsaturated fatty acids, converting them into

bioactive lipid mediators. Its activity is implicated in a range of physiological and pathological

processes, including inflammation, cancer, and atherosclerosis. This technical guide provides a

comprehensive overview of the catalytic activity of 15-LOX-2, detailing its mechanism,

substrate specificity, and kinetic parameters. Furthermore, it outlines key experimental

protocols for assessing its activity and visualizes associated signaling pathways and

experimental workflows, offering a vital resource for researchers and professionals in drug

development.

Introduction to 15-Lipoxygenase-2 (15-LOX-2)
Human 15-lipoxygenase-2 (also known as ALOX15B) is a member of the lipoxygenase family

of enzymes that catalyze the dioxygenation of polyunsaturated fatty acids (PUFAs). Unlike its

counterpart, 15-LOX-1, which is primarily found in reticulocytes and eosinophils, 15-LOX-2 is

predominantly expressed in epithelial tissues such as the skin, cornea, prostate, and lung.[1]

The enzyme's activity leads to the formation of hydroperoxy fatty acids, which are precursors to

a variety of signaling molecules.
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The biological role of 15-LOX-2 is complex and appears to be context-dependent. In some

cancers, such as prostate cancer, its expression is inversely correlated with tumor volume,

suggesting a tumor-suppressive role.[1] Conversely, in other contexts, its activity has been

linked to the progression of diseases like atherosclerosis, where it is highly expressed in

macrophages within atherosclerotic plaques.[2][3] This dual role underscores the importance of

understanding the precise regulation and catalytic activity of 15-LOX-2 for therapeutic

development.

Catalytic Mechanism and Active Site
The catalytic activity of 15-LOX-2 involves the stereospecific abstraction of a hydrogen atom

from a doubly allylic methylene group of a PUFA substrate, followed by the insertion of

molecular oxygen. This reaction is dependent on a non-heme iron atom located in the active

site, which cycles between the ferrous (Fe2+) and ferric (Fe3+) states.

The crystal structure of human 15-LOX-2 reveals a catalytic domain with a U-shaped substrate-

binding cavity composed mainly of hydrophobic amino acids.[4] This cavity positions the fatty

acid substrate for catalysis. Key residues within the active site are crucial for substrate binding

and determining the enzyme's positional specificity. While sharing similarities with other

lipoxygenases like 5-LOX, distinct differences in the active site of 15-LOX-2 can be exploited

for the design of isoform-selective inhibitors.[2][3]

The catalytic cycle can be summarized as follows:

Activation: The resting ferrous (Fe2+) form of the enzyme is oxidized to the active ferric

(Fe3+) state by a hydroperoxide product.

Hydrogen Abstraction: The active Fe3+ enzyme abstracts a hydrogen atom from the

substrate (e.g., arachidonic acid), forming a substrate radical.

Oxygen Insertion: Molecular oxygen inserts into the substrate radical, forming a peroxyl

radical.

Reduction and Product Release: The peroxyl radical is reduced by the Fe2+ at the active

site, yielding a hydroperoxide product and regenerating the active Fe3+ enzyme.
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Quantitative Data: Kinetic Parameters
The catalytic efficiency of 15-LOX-2 varies with different substrates. The following tables

summarize the key kinetic parameters for human 15-LOX-2 with various polyunsaturated fatty

acids.

Table 1: Michaelis-Menten Kinetic Parameters for Human 15-LOX-2 with Various Substrates

Substrate kcat (s⁻¹) Km (µM)
kcat/Km
(µM⁻¹s⁻¹)

Reference

Arachidonic Acid

(AA)
0.64 ± 0.02 - 0.16 ± 0.02 [5]

Arachidonic Acid

(AA)
0.46 ± 0.09 1.74 ± 0.72 0.264 ± 0.121 [6]

Dihomo-γ-

linolenic acid

(DGLA)

0.31 ± 0.01 3.46 ± 0.27 0.0895 ± 0.0075 [6]

5-HETE - - 25% of AA [5]

5-HPETE - - 31% of AA [5]

Table 2: Temperature Dependence of Steady-State Kinetic Parameters for Human 15-LOX-2

with Arachidonic Acid

Temperature (°C) kcat (s⁻¹) kcat/Km (µM⁻¹s⁻¹) Reference

15 0.57 ± 0.01 0.05 ± 0.02 [7]

22 0.75 ± 0.02 0.15 ± 0.02 [7]

30 1.04 ± 0.07 0.46 ± 0.03 [7]

37 1.38 ± 0.08 0.75 ± 0.03 [7]

Table 3: Inhibitor Constants (Ki) for Selected 15-LOX-2 Inhibitors
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Inhibitor Inhibition Type Ki (µM) Reference

MLS000545091 Mixed-type 0.9 ± 0.4 [1]

MLS000536924 Competitive 2.5 ± 0.5 [1]

MLS000327069 Mixed-type IC50: 0.34 ± 0.05 [8]

MLS000327186 Mixed-type IC50: 0.53 ± 0.04 [8]

MLS000327206 Mixed-type IC50: 0.87 ± 0.06 [8]

Nordihydroguaiaretic

acid (NDGA)
Redox active IC50: 11.0 ± 0.7 [1][9]

Flavanoid 27c - IC50: 8.3 ± 0.9 [1][9]

Experimental Protocols
Accurate measurement of 15-LOX-2 activity is fundamental for research and drug

development. Below are detailed methodologies for commonly cited experiments.

UV-Vis Spectrophotometric Assay for 15-LOX-2 Activity
This assay is a standard method for determining lipoxygenase activity by monitoring the

formation of the conjugated diene hydroperoxide product, which absorbs light at 234 nm.

Materials:

Purified human 15-LOX-2 enzyme

Arachidonic acid (substrate)

HEPES or Tris-HCl buffer (e.g., 25 mM HEPES, pH 7.5)

Spectrophotometer capable of measuring absorbance at 234 nm

Procedure:

Prepare a reaction mixture in a quartz cuvette containing the buffer and the desired

concentration of arachidonic acid.
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Equilibrate the cuvette to the desired temperature (e.g., 22°C).[7]

Initiate the reaction by adding a small volume of purified 15-LOX-2 enzyme to the cuvette

and mix immediately.

Monitor the increase in absorbance at 234 nm over time.

Calculate the initial rate of the reaction from the linear portion of the absorbance versus time

plot using the Beer-Lambert law (ε = 25,000 M⁻¹cm⁻¹ for the conjugated diene product).[8]

HPLC-Based Assay for Product Identification and
Quantification
High-Performance Liquid Chromatography (HPLC) is used to separate and identify the specific

products of the 15-LOX-2 reaction, confirming its regiospecificity.

Materials:

Reaction components as in the UV-Vis assay

Dichloromethane or other organic solvent for extraction

Solid-phase extraction (SPE) columns (e.g., C18)

Reducing agent (e.g., triphenylphosphine)

HPLC system with a C18 reverse-phase column and a UV detector

Procedure:

Perform the enzymatic reaction as described above.

Stop the reaction by acidifying the mixture (e.g., to pH 4.0) and adding an organic solvent

like dichloromethane to extract the lipid products.[10]

Separate the organic phase and evaporate the solvent under a stream of nitrogen.[10]
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To analyze the stable alcohol derivatives, reduce the hydroperoxide products to their

corresponding alcohols by adding a reducing agent.

Resuspend the dried extract in a suitable solvent (e.g., methanol/water mixture).[10]

Inject the sample into the HPLC system.

Separate the products using a suitable mobile phase (e.g., a gradient of acetonitrile, water,

and formic acid).[10]

Detect the products by monitoring the absorbance at an appropriate wavelength (e.g., 235

nm for conjugated dienes) and compare their retention times to known standards of HETE

isomers.

High-Throughput Screening (HTS) Assay
For the discovery of novel inhibitors, a high-throughput screening assay, such as the Xylenol

Orange (XO) colorimetric method, can be employed.

Materials:

384-well microplates

Xylenol Orange reagent

Ferrous sulfate

Substrate (e.g., arachidonic acid)

Purified 15-LOX-2

Compound library for screening

Procedure:

The assay is based on the oxidation of Fe²⁺ to Fe³⁺ by the hydroperoxide product of the

lipoxygenase reaction.
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The resulting Fe³⁺ forms a colored complex with Xylenol Orange, which can be measured

spectrophotometrically.

In each well of a microplate, add the assay buffer, enzyme, and a compound from the library.

Initiate the reaction by adding the substrate.

After a set incubation time, add the Xylenol Orange/ferrous sulfate reagent to stop the

reaction and develop the color.

Measure the absorbance at a wavelength between 560-600 nm.

A decrease in absorbance compared to the control (no inhibitor) indicates potential inhibition

of 15-LOX-2.

Visualizing Pathways and Workflows
Signaling Pathways Involving 15-LOX-2
15-LOX-2 and its products are involved in complex signaling cascades that can influence

inflammation, cell proliferation, and apoptosis. The diagram below illustrates a simplified

signaling pathway involving 15-LOX-2.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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